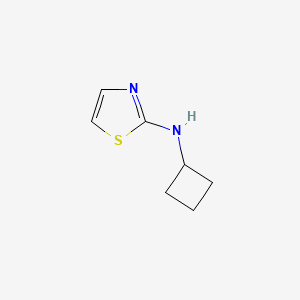

N-cyclobutyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSYYSPNOMMBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thiazole and Cyclobutane Chemistry

The foundation of N-cyclobutyl-1,3-thiazol-2-amine lies in the distinct and valuable properties of its two core components: the thiazole (B1198619) ring and the cyclobutane (B1203170) group.

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a plethora of biologically active compounds and approved pharmaceutical drugs. nih.govyoutube.com Its prevalence is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. nih.gov The 2-aminothiazole (B372263) core, in particular, is considered a "privileged structure" as it is a key component in drugs with diverse therapeutic applications, including anticancer agents like Dasatinib and Alpelisib. nih.govyoutube.com The reactivity of the 2-amino group allows for further chemical modifications, making it a versatile building block in drug discovery. researchgate.net

The cyclobutane ring , a four-membered carbocycle, has gained increasing attention in medicinal chemistry for its unique three-dimensional structure and its ability to impart favorable properties to molecules. chemsynthesis.com Incorporating a cyclobutane moiety can improve a compound's metabolic stability, reduce planarity, and provide conformational restriction, which can lead to enhanced binding affinity and selectivity for a biological target. youtube.comchemsynthesis.com The cyclobutane group is considered a bioisostere for other functionalities, such as alkenes or larger cyclic systems, offering a way to fine-tune the physicochemical properties of a drug candidate. chemsynthesis.com The use of cyclobutylamine, specifically, has been shown to improve the inhibitory activity of certain enzyme inhibitors. chemsynthesis.com

Academic Significance of the N Cyclobutyl 1,3 Thiazol 2 Amine Molecular Scaffold

The combination of the 2-aminothiazole (B372263) core with a cyclobutyl substituent in N-cyclobutyl-1,3-thiazol-2-amine creates a molecular scaffold with significant potential for academic and industrial research. The academic significance stems from the synergistic effect of its constituent parts. The thiazole (B1198619) portion provides a platform for diverse biological activity, while the cyclobutyl group can enhance drug-like properties.

The rigid, puckered nature of the cyclobutane (B1203170) ring can lock the orientation of the amine substituent relative to the thiazole ring, which can be crucial for specific interactions with a biological target. This conformational constraint is a key strategy in modern drug design to improve potency and reduce off-target effects.

While specific research on this compound is not extensively published, its structure suggests it could be a valuable probe or lead compound in various biological investigations. Its synthesis and derivatization can also serve as a platform for developing new synthetic methodologies in heterocyclic and carbocyclic chemistry.

Below is a table summarizing the computed chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3326-46-9 |

| Topological Polar Surface Area | 41.9 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Overview of Key Research Areas Pertaining to N Cyclobutyl 1,3 Thiazol 2 Amine

Given the established biological activities of related 2-aminothiazole (B372263) derivatives, research involving N-cyclobutyl-1,3-thiazol-2-amine is likely to be focused on several key areas of drug discovery.

One of the most prominent areas is anticancer research . The 2-aminothiazole scaffold is present in several clinically used anticancer drugs, and numerous derivatives have shown potent activity against a wide range of cancer cell lines. nih.gov The introduction of the cyclobutyl group could lead to derivatives with improved efficacy and selectivity.

Another significant field is the development of antimicrobial agents . Thiazole (B1198619) derivatives have a long history of use as antibacterial and antifungal compounds. nih.gov The unique structural features of this compound could be exploited to design novel antibiotics that can overcome existing resistance mechanisms.

Furthermore, the 2-aminothiazole moiety has been investigated for its potential in treating inflammatory diseases, neurodegenerative disorders, and viral infections . nih.govyoutube.com Therefore, this compound and its derivatives represent a promising starting point for the development of new therapeutic agents in these areas.

While direct experimental data on this compound remains limited in publicly accessible literature, its structural components strongly suggest its potential as a valuable scaffold in medicinal chemistry. Future research will likely focus on its synthesis, derivatization, and evaluation in various biological assays to unlock its full therapeutic potential.

Synthetic Strategies for this compound and Its Analogs

The scaffolds of 2-aminothiazole are crucial components in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.gov The introduction of an N-cyclobutyl group offers a unique three-dimensional profile that can significantly influence the pharmacological properties of the parent molecule by providing conformational restriction and potentially enhancing binding affinity to biological targets. nih.gov This article explores the synthetic methodologies available for creating this compound and its derivatives, focusing on both the direct construction of the core structure and subsequent functionalization.

Theoretical and Computational Investigations of N Cyclobutyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations serve as a powerful tool for elucidating the geometric and electronic properties of molecules. For a compound like N-cyclobutyl-1,3-thiazol-2-amine, various computational strategies are employed to balance accuracy with computational expense.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. irjweb.com This approach is used to determine the optimized molecular geometry, vibrational frequencies, and other electronic parameters. researchgate.net For thiazole (B1198619) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently combined with various basis sets, such as 6-31G(d,p) or 6-311G(d,p), to achieve reliable results. researchgate.netkoreascience.or.kr These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available. researchgate.net DFT calculations are foundational for further analysis, such as Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) studies. irjweb.com

Table 1: Common DFT Functionals and Basis Sets for Thiazole Derivatives

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311G(d,p) | Higher accuracy Geometry, Electronic Properties |

This table is generated based on methodologies reported for similar compounds.

Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. koreascience.or.kr These methods are often used alongside DFT to provide a comparative analysis of the electronic structure. researchgate.net While typically more computationally demanding than DFT, ab initio calculations can be crucial for validating results and understanding electron correlation effects. For instance, the equilibrium geometry and vibrational frequencies can be calculated using the HF method with a basis set like 6-31G(d). researchgate.net Comparing the outcomes from both DFT and ab initio methods allows for a more comprehensive understanding of the molecule's electronic properties.

To investigate the conformational flexibility of a molecule, which involves understanding how its energy changes with rotations around specific bonds, semi-empirical methods like AM1 (Austin Model 1) are often employed. koreascience.or.kr These methods are computationally less intensive than DFT or ab initio techniques, making them suitable for scanning a molecule's potential energy surface. koreascience.or.kr For this compound, a torsional scan could be performed around the bond connecting the cyclobutyl ring to the amine nitrogen. This involves systematically rotating the bond in defined steps (e.g., 10 degrees) and calculating the energy at each point to identify the most stable conformations (energy minima). koreascience.or.kr

Molecular Electronic Structure Analysis

Analyzing the molecular electronic structure provides deep insights into the chemical reactivity and interaction sites of a molecule.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis reveals the charge transfer possibilities within the molecule. shd-pub.org.rs For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amino group, while the LUMO may be distributed across the ring system.

Table 2: Hypothetical Frontier Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 to -1.5 | Energy of the lowest unoccupied molecular orbital |

Note: The values presented are illustrative and based on typical results for similar thiazole derivatives found in the literature. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map uses a color scale to represent different potential values. Regions of negative electrostatic potential, typically shown in red, are electron-rich and susceptible to electrophilic attack. These areas on this compound would likely be concentrated around the nitrogen and sulfur atoms of the thiazole ring. irjweb.com Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. These are often found around the hydrogen atoms attached to the amine group and the cyclobutyl ring. nih.gov The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, complementing the insights from HOMO-LUMO analysis. nih.gov

Atomic Charge Distribution and Dipole Moments

The exocyclic amino group (-NH-) further influences the electronic landscape. The nitrogen atom of this group is also electronegative and will have a partial negative charge. The hydrogen atom attached to this nitrogen will carry a partial positive charge. The cyclobutyl moiety, being a saturated hydrocarbon group, will have a less pronounced charge distribution compared to the heterocyclic ring.

Table 1: Predicted Atomic Charge Distribution in this compound

| Atom/Group | Predicted Partial Charge |

| Thiazole Ring Nitrogen (N3) | Negative |

| Thiazole Ring Sulfur (S1) | Negative |

| Thiazole Ring Carbons | Positive |

| Exocyclic Amino Nitrogen | Negative |

| Exocyclic Amino Hydrogen | Positive |

| Cyclobutyl Carbon Atoms | Slightly Positive/Neutral |

| Cyclobutyl Hydrogen Atoms | Slightly Positive |

Note: This table represents a qualitative prediction of charge distribution based on electronegativity principles.

Vibrational Frequency Calculations and Spectroscopic Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful tool for the characterization of molecular structures. Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules, which can then be compared with experimental spectra to confirm structural assignments. nih.gov

For this compound, the vibrational modes can be categorized based on the functional groups present. The key vibrational modes would include:

N-H stretching: The stretching vibration of the N-H bond in the amino group is typically observed in the range of 3300-3500 cm⁻¹. nih.gov

C-H stretching: The C-H stretching vibrations of the cyclobutyl ring and the thiazole ring would appear in the 2800-3100 cm⁻¹ region. nih.gov

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

Cyclobutyl ring vibrations: The puckering and other deformations of the cyclobutyl ring will give rise to characteristic bands in the fingerprint region of the spectrum.

C-N stretching: The stretching of the C-N bond between the cyclobutyl group and the amino nitrogen, as well as the C-N bonds within the thiazole ring, will have specific frequencies.

C-S stretching: The C-S stretching vibrations of the thiazole ring are typically found at lower wavenumbers.

A theoretical vibrational analysis using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide a detailed list of calculated frequencies and their corresponding vibrational modes, aiding in the interpretation of experimental spectra. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic/Heterocyclic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=N (Thiazole) | Stretching | 1600 - 1650 |

| C=C (Thiazole) | Stretching | 1500 - 1550 |

| Cyclobutyl Ring | Puckering/Deformation | 800 - 1200 |

| C-S (Thiazole) | Stretching | 600 - 800 |

Note: These are general frequency ranges and the precise values for this compound would require specific computational calculations.

Conformational Analysis and Energy Profiling of the Cyclobutyl Moiety and Thiazole Ring

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around single bonds and the flexibility of the cyclobutyl ring. A detailed conformational analysis is crucial for understanding its biological activity, as the preferred conformation will dictate how it interacts with other molecules.

The primary sources of conformational flexibility are:

Rotation around the C2-N(amine) bond: The bond connecting the thiazole ring to the exocyclic amino group allows for rotation, leading to different spatial arrangements of the cyclobutyl group relative to the thiazole ring.

Puckering of the cyclobutyl ring: The cyclobutyl ring is not planar and can exist in a puckered conformation. The interconversion between different puckered states represents another degree of conformational freedom.

Computational methods can be employed to perform a systematic conformational search to identify all possible low-energy conformers. By calculating the potential energy as a function of the torsional angle of the C2-N(amine) bond and the puckering coordinates of the cyclobutyl ring, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule. The relative energies of these conformers, calculated using high-level quantum mechanical methods, will determine their population at a given temperature. Such analyses have been performed for related flexible molecules to establish structure-activity relationships. thieme-connect.de

In Silico Modeling of Molecular Interactions

In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and analyzing the interactions between a small molecule and a biological macromolecule, such as a protein. nih.govnih.gov Given that many 2-aminothiazole (B372263) derivatives have been investigated as kinase inhibitors, it is plausible to model the interaction of this compound with the active site of a protein kinase. acs.org

Molecular Docking: This computational technique would be used to predict the preferred binding orientation of this compound within the binding pocket of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. This can reveal key interactions, such as hydrogen bonds between the amino group or the thiazole nitrogen and amino acid residues in the active site.

Molecular Dynamics (MD) Simulations: Following molecular docking, an MD simulation can be performed to study the dynamic behavior of the ligand-protein complex over time. acs.org An MD simulation would provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the binding interface. By analyzing the trajectory of the simulation, one can calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov These computational studies are instrumental in the rational design of more potent and selective inhibitors. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of N Cyclobutyl 1,3 Thiazol 2 Amine

Analysis of Classical Hydrogen Bonding Networks (N-H...O, O-H...N)

In the absence of specific crystal structure data for N-cyclobutyl-1,3-thiazol-2-amine, the potential for classical hydrogen bonding can be inferred from related structures. The primary hydrogen bond donor is the amine (N-H) group, while the thiazole (B1198619) nitrogen atom and, in the presence of suitable functional groups, oxygen atoms can act as acceptors.

For instance, in the crystal structure of a related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, both intramolecular N-H...O and intermolecular O-H...N hydrogen bonds are observed. nih.gov The intramolecular bond leads to the formation of a stable ring motif, and the intermolecular bonds link the molecules into supramolecular ribbons. nih.gov Similarly, in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, N-H...N and N-H...O hydrogen bonds are crucial in forming dimers and layers within the crystal lattice. nih.gov

Based on these examples, it is highly probable that this compound would form intermolecular N-H...N hydrogen bonds, where the amino group of one molecule interacts with the thiazole nitrogen of a neighboring molecule. This would likely lead to the formation of dimeric or catemeric structures, which are common motifs in the crystal packing of 2-aminothiazole (B372263) derivatives. The presence of any co-crystallizing solvent or additional functional groups with oxygen atoms would introduce the possibility of N-H...O or O-H...N interactions.

Table 1: Predicted Hydrogen Bonding Parameters for this compound based on Analogous Compounds

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | Angle (°) | Reference Compound |

| N-H...N | ~0.86 | ~2.20 | ~3.06 | ~170 | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one |

| N-H...O | ~0.86 | ~2.10 | ~2.90 | ~155 | (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid |

| O-H...N | ~0.82 | ~1.90 | ~2.70 | ~175 | (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid |

Note: The data in this table is derived from the referenced crystal structures of analogous compounds and represents a prediction for this compound.

Exploration of Non-Covalent Interactions (e.g., C-H...π, π-π Stacking)

Beyond classical hydrogen bonds, weaker non-covalent interactions are expected to play a significant role in the supramolecular assembly of this compound.

C-H...π Interactions: The cyclobutyl group provides several C-H bonds that can act as donors in C-H...π interactions with the thiazole ring of an adjacent molecule. The thiazole ring itself can also participate as a C-H donor. In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, C-H...π interactions are observed, contributing to the consolidation of the molecular packing. nih.gov

Other potential non-covalent interactions include C-H...S and C-H...N contacts, which are often revealed through detailed analysis of the crystal packing and Hirshfeld surfaces.

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. Although no experimental data exists for this compound, the analysis of related compounds provides a predictive understanding of the contributions of various intermolecular contacts.

For (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, the Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H...H, C...H, O...H, and N...H interactions. nih.gov A similar analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed that H...H, O...H/H...O, S...H/H...S, N...H/H...N, and C...H/H...C interactions were the most prominent. nih.gov

Based on these findings, a Hirshfeld surface analysis of this compound would likely show a high percentage of H...H contacts due to the abundance of hydrogen atoms in the cyclobutyl and thiazole moieties. N...H/H...N contacts would correspond to the classical hydrogen bonds, while C...H/H...C and S...H/H...S contacts would represent the weaker non-covalent interactions.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution (%) | Reference Compound(s) |

| H...H | 35 - 45 | nih.govnih.gov |

| N...H / H...N | 10 - 15 | nih.govnih.gov |

| C...H / H...C | 15 - 20 | nih.gov |

| S...H / H...S | 10 - 15 | nih.gov |

| O...H / H...O | Dependent on co-former | nih.govnih.gov |

Note: These values are estimations based on published data for the referenced analogous compounds.

Crystal Packing Analysis and Self-Assembly Motifs

The formation of hydrogen-bonded dimers through N-H...N interactions is a very common motif. These dimers can then arrange into more extended structures, such as chains or layers, through weaker interactions. For example, in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, N-H...N hydrogen bonds form dimers, which are further connected into layers by N-H...O hydrogen bonds. nih.gov In the case of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, O-H...N hydrogen bonds lead to the formation of supramolecular ribbons. nih.gov

The cyclobutyl group will also significantly influence the crystal packing. Its bulkiness and conformational flexibility can lead to different packing arrangements, potentially creating voids or channels within the crystal lattice. The C-H...π interactions involving the cyclobutyl ring are likely to be a key factor in the three-dimensional arrangement of the molecules.

Investigation of Coordination Complex Formation with Metal Ions

The thiazole ring contains both a "soft" sulfur atom and a "hard" nitrogen atom, making it a versatile ligand for coordination with a wide range of metal ions. nih.gov The 2-amino group can also participate in coordination, although the endocyclic thiazole nitrogen is generally the primary coordination site.

Thiazole-based ligands are known to form complexes with various transition metals. nih.gov The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the reaction conditions. For example, some 5-N-arylaminothiazoles with pyridyl groups have been shown to form dinuclear nickel complexes. nih.gov

It is therefore expected that this compound can act as a ligand to form coordination complexes with metal ions such as copper(II), zinc(II), nickel(II), and cobalt(II). The coordination would likely occur through the thiazole nitrogen atom, and potentially through the exocyclic amine nitrogen, leading to the formation of chelate rings. The resulting metal complexes would exhibit different geometries and properties compared to the free ligand.

Applications of N Cyclobutyl 1,3 Thiazol 2 Amine in Interdisciplinary Academic Research

Agrochemical Research Applications

The thiazole (B1198619) ring is also a component of some agrochemicals. While the primary focus of research on 2-aminothiazole (B372263) derivatives has been in medicinal chemistry, their biological activity is not limited to human targets.

There is a continuous need for new insecticidal agents with novel modes of action to combat insecticide resistance. While there is no specific, publicly available research on N-cyclobutyl-1,3-thiazol-2-amine as an insecticide, the broader class of thiazole-containing compounds has been investigated for such properties. For instance, neonicotinoids, a major class of insecticides, contain a related heterocyclic ring system. The exploration of novel scaffolds like 2-aminothiazoles for insecticidal activity is an ongoing area of research. The structural features of this compound would need to be evaluated against specific insect targets to determine any potential in this area.

Research into Fungicidal Properties

The 2-aminothiazole moiety is a well-established pharmacophore in the development of antifungal agents. Numerous studies have demonstrated the potent fungicidal activity of various N-substituted and C-substituted thiazole derivatives against a wide spectrum of plant-pathogenic fungi. The mechanism of action often involves the disruption of essential cellular processes in the fungi, leading to growth inhibition and cell death.

Research in this area has shown that the nature of the substituent on the amino group and other positions of the thiazole ring plays a crucial role in determining the antifungal efficacy and spectrum of activity. For instance, a study on novel pyrazole/thiazole derivatives demonstrated that certain compounds exhibited excellent in vitro activity against Rhizoctonia solani, with EC₅₀ values as low as 1.08 µg/mL. acs.org Another study focusing on 2-aminothiazole derivatives containing a 4-aminoquinazoline moiety found a compound with a 2-fluorophenyl group that showed notable fungicidal effect against Phytophthora parasitica var. nicotianae. nih.gov

Furthermore, research into isothiazole–thiazole derivatives has revealed compounds with ultrahigh fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govrsc.org These findings underscore the potential of the thiazole scaffold in designing new and effective fungicides for agricultural applications. The fungicidal activity of these compounds is often attributed to their ability to interfere with vital fungal enzymes or cellular structures. acs.orgnih.gov

Table 1: Fungicidal Activity of Selected Thiazole Derivatives Against Plant Pathogens

| Compound/Derivative Type | Target Fungus | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole/Thiazole Derivative (B35) | Rhizoctonia solani | 1.08 | acs.org |

| Pyrazole/Thiazole Derivative (B31) | Rhizoctonia solani | 1.83 | acs.org |

| 2-Aminothiazole Derivative (F8) | Phytophthora parasitica var. nicotianae | Comparable to Carbendazim | nih.gov |

| Isothiazole–Thiazole Derivative (6u) | Pseudoperonospora cubensis | 0.046 | nih.govrsc.org |

| Isothiazole–Thiazole Derivative (6u) | Phytophthora infestans | 0.20 | nih.govrsc.org |

| Pyrazole Carboxylate Derivative (15) | Valsa mali | 0.32 | acs.org |

| Pyrazole Carboxylate Derivative (24) | Botrytis cinerea | 0.40 | acs.org |

EC₅₀ represents the concentration of a compound that gives half-maximal response.

Material Science Research Applications

The unique photophysical and electrochemical properties of thiazole-containing compounds have made them attractive candidates for applications in material science, particularly in the development of advanced electronic and optoelectronic devices.

Thiazole derivatives have been investigated as components of organic light-emitting diodes (OLEDs) due to their potential as fluorescent emitters and host materials. The electronic properties of the thiazole ring can be tuned by introducing different substituents, allowing for the development of materials with specific emission colors and performance characteristics.

Research has explored the use of thiazole-based fluorophores in creating efficient and stable OLEDs. researchgate.net For instance, certain N-arylaminothiazoles have been synthesized and their solid-state emission properties evaluated, with some exhibiting mechanofluorochromism, a change in emission color upon mechanical stimulation. researchgate.net The development of solid-state fluorophores based on the thiazole structure is a promising area of research for achieving white organic light-emitting devices. researchgate.net While specific performance data for this compound in OLEDs is not available, the broader research on thiazole derivatives suggests their potential utility in this field. Studies on carbazole (B46965) derivatives, which are also used in OLEDs, have shown that the incorporation of different heterocyclic moieties can lead to devices with high quantum efficiencies and brightness. nih.govmdpi.com

Thiazole derivatives have gained significant attention as sensitizers in dye-sensitized solar cells (DSSCs), a promising technology for low-cost solar energy conversion. In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂), generating an electric current. The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, energy levels, and stability.

Table 2: Photovoltaic Performance of Selected DSSCs Employing Thiazole-Based Dyes

| Dye Type | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]thiazole-based (FNE74) | 5.10 | Not Specified | Not Specified | nih.gov |

| Phenothiazine-based (2a) | 6.22 | 17.96 | 0.700 | nih.gov |

| Phenothiazine-based (2b) | 4.22 | 11.87 | 0.631 | nih.gov |

| Phenothiazine-based (2c) | 4.80 | 12.80 | 0.703 | nih.gov |

| Azo Thiazole Organic Dyes (NA-1–3) with N719 | Enhanced performance over N719 alone | Enhanced | Enhanced | researchgate.net |

| Thiazolo[5,4-d]thiazole-based for greenhouses | 5.6-6.1 | Not Specified | Not Specified | researchgate.net |

Performance metrics are typically measured under standard AM 1.5G sunlight illumination.

Future Perspectives and Emerging Research Directions for N Cyclobutyl 1,3 Thiazol 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established area, yet the drive for greater efficiency, higher yields, and milder, more environmentally friendly conditions persists. The classical Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides or thiourea, remains a fundamental method. evitachem.comthieme-connect.de However, future research will likely focus on refining and innovating beyond this traditional route for compounds like N-cyclobutyl-1,3-thiazol-2-amine.

Emerging strategies aim to simplify procedures and reduce reaction times. One-pot synthesis methodologies, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages. tandfonline.comimedpub.com For instance, the use of triethylamine (B128534) (NEt3) as a catalyst in the reaction of ketones, thiourea, and iodine in ethanol (B145695) has been shown to be a simple, mild, and efficient method for generating 2-aminothiazole derivatives. tandfonline.com The development of catalyst-free protocols in solvents like tetrahydrofuran (B95107) (THF) also represents a significant step forward in simplifying these synthetic processes. imedpub.com

Future synthetic work on this compound could leverage these advancements. The goal would be to develop routes that are not only high-yielding but also scalable and economically viable, potentially utilizing techniques like microwave-assisted synthesis to accelerate reaction times. evitachem.com

Table 1: Comparison of Synthetic Strategies for 2-Aminothiazole Scaffolds

| Method | Key Features | Potential Advantages for this compound | Citations |

|---|---|---|---|

| Hantzsch Synthesis | Reaction of α-haloketones with thioamides/thiourea. | Well-established, versatile foundational method. | evitachem.comthieme-connect.de |

| One-Pot Synthesis (NEt3 catalyst) | Combines ketones, thiourea, and iodine in a single step. | Simplified procedure, shorter reaction times, milder conditions. | tandfonline.comtandfonline.com |

| Catalyst-Free Protocol (in THF) | Reaction proceeds without a catalyst in tetrahydrofuran. | Increased simplicity, avoids catalyst cost and removal. | imedpub.com |

| Aqueous-Phase Synthesis | Uses water as a solvent with catalysts like DABCO. | Environmentally friendly ("green chemistry"), simple procedure. | scilit.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, potentially higher yields. | evitachem.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and interactions before undertaking laborious and expensive laboratory synthesis. For this compound, advanced computational approaches are set to play a pivotal role in guiding future research.

Structure-based molecular docking is a key technique that can predict how the compound might bind to specific biological targets, such as enzymes or receptors. researchgate.netmdpi.com By modeling the interaction of this compound with the active sites of proteins implicated in diseases, researchers can prioritize which biological pathways to investigate. For example, docking studies on similar thiazole derivatives have been used to predict binding affinity to targets like acetylcholinesterase and Bcl-2 proteins. researchgate.netnih.govacs.org

Beyond simple docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture, analyzing the conformational changes and stability of the ligand-protein complex over time. researchgate.net Furthermore, in silico ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can predict the compound's pharmacokinetic profile and potential liabilities, helping to identify and filter potentially problematic candidates early in the discovery process. researchgate.net These computational tools, when used in concert, allow for a rational, hypothesis-driven approach to designing and optimizing new derivatives of this compound.

Table 2: Predictive Modeling Techniques in Thiazole Research

| Computational Method | Application in Drug Discovery | Relevance for this compound | Citations |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a molecule to a protein target. | Identify potential biological targets; guide structural modifications to improve binding. | researchgate.netmdpi.commdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Analyze the stability of the compound-protein complex and induced conformational changes. | researchgate.net |

| In Silico ADME-Toxicity | Predicts pharmacokinetic properties and potential toxicity. | Forecast drug-like properties and prioritize compounds with favorable profiles. | researchgate.net |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Design new derivatives that retain key features for activity while optimizing other properties. | nih.gov |

Exploration of New Application Domains Based on Unique Structural Features

The 2-aminothiazole core is a versatile pharmacophore, appearing in compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. researchgate.netmdpi.comnih.gov The future direction for this compound will involve systematically exploring these and other potential application domains, with a particular focus on how its unique N-cyclobutyl group influences activity.

The cyclobutyl substituent is a non-planar, lipophilic moiety. This structural feature can significantly impact a molecule's properties, such as its solubility, membrane permeability, and metabolic stability. Crucially, it can also influence how the molecule fits into the binding pocket of a biological target. Research on other thiazole derivatives has shown that the nature of substituents on the thiazole ring is critical for activity. nih.govnih.gov

For example, in the context of anticancer research, many thiazole derivatives function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. nih.gov The specific shape and hydrophobicity of the N-cyclobutyl group could lead to unique interactions within this site, potentially resulting in a novel mechanism of action or an improved therapeutic window. Similarly, in antimicrobial research, this group could enhance cell wall penetration or interaction with key bacterial or fungal enzymes. nih.govnih.gov Future research will involve synthesizing and testing this compound and its analogues against a wide panel of biological targets to uncover new therapeutic potential.

Table 3: Potential Application Domains and the Influence of the Cyclobutyl Group

| Application Domain | Known Activity of 2-Aminothiazoles | Potential Role of the N-cyclobutyl Group | Citations |

|---|---|---|---|

| Anticancer | Inhibition of kinases, tubulin polymerization, and cell cycle arrest. | May enhance binding to hydrophobic pockets in targets like tubulin or Bcl-2. | researchgate.netmdpi.comnih.govacs.org |

| Antimicrobial | Activity against various bacteria (e.g., S. aureus) and fungi (e.g., Candida). | Could improve cell membrane permeability and target engagement. | nih.govnih.govnih.gov |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase (COX). | May influence selectivity for enzyme isoforms or improve pharmacokinetic properties. | researchgate.netscribd.com |

| Neuroprotection | Inhibition of enzymes such as acetylcholinesterase (AChE). | The specific size and conformation could optimize interactions within the enzyme's active site gorge. | nih.govacs.org |

Integration with High-Throughput Screening (HTS) in Academic Contexts

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target. The integration of HTS with the synthesis of novel thiazole derivatives provides a powerful engine for drug discovery, particularly within academic research where innovation is paramount.

The future of research on this compound is well-suited to an HTS-driven approach. This involves creating a focused chemical library of related analogues, where the cyclobutyl group is retained but other positions on the thiazole ring are systematically varied. This library can then be screened against diverse biological targets, such as a panel of cancer cell lines or a set of key enzymes. researchgate.netmdpi.com

For example, an academic lab could synthesize a library of 100 derivatives based on the this compound scaffold. Using HTS, this library could be rapidly evaluated for its ability to inhibit the growth of multidrug-resistant bacteria or to block a specific kinase involved in cancer progression. The "hits" from this initial screen—compounds showing significant activity—would then become the starting point for more detailed structure-activity relationship (SAR) studies, guided by the computational models discussed previously. researchgate.net This synergistic approach, combining efficient synthesis, HTS, and computational modeling, accelerates the journey from a promising scaffold to a potential lead compound for therapeutic development. frontiersin.org

Table 4: Hypothetical HTS Workflow for this compound Analogues

| Step | Description | Objective |

|---|---|---|

| 1. Library Synthesis | Create a diverse set of compounds based on the this compound scaffold with variations at other positions. | To generate chemical diversity around a core structure. |

| 2. Assay Development | Develop a robust, miniaturized biological assay suitable for automation (e.g., enzyme inhibition, cell viability). | To create a reliable method for measuring the biological activity of interest. |

| 3. Primary HTS | Screen the entire chemical library at a single concentration against the biological target. | To rapidly identify initial "hits" that show activity. |

| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | To validate the activity of the primary hits. |

| 5. Dose-Response Analysis | Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 value). | To quantify the activity of the most promising compounds. |

| 6. SAR Analysis | Analyze the relationship between the chemical structures of the active compounds and their potency to guide the next round of synthesis. | To understand which structural features are critical for activity and to design better compounds. |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for N-substituted 1,3-thiazol-2-amine derivatives, and how can they be adapted for N-cyclobutyl substitution?

- Methodology :

-

Oxidative Cyclodesulfurization : React cyclobutyl isothiocyanate with aminothiols in the presence of iodine (I₂) in ethanol at room temperature. This method avoids toxic reagents and achieves yields of 65–85% for analogous compounds .

-

Bromopropanoyl Chloride Route : React 3-bromopropanoyl chloride with 1,3-thiazol-2-amine derivatives in a Na₂CO₃ solution. Stir for 10–20 minutes to precipitate intermediates, which are then purified via filtration .

-

Multi-Step Synthesis : Combine intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydroquinazolin-4-one with substituted thiazol-2-amines under reflux conditions .

- Optimization : Adjust substituent steric effects (e.g., cyclobutyl’s ring strain) by modifying reaction time (e.g., 12–24 hours) and solvent polarity (e.g., DMF for solubility) .

Method Key Reagents/Conditions Yield (%) Reference I₂-Mediated Cyclization I₂, EtOH, RT, 12–24h 65–85 Bromopropanoyl Chloride Na₂CO₃, 10–20 min stirring 70–78

Q. How can spectroscopic and crystallographic techniques confirm the structure of N-cyclobutyl-1,3-thiazol-2-amine?

- 1H/13C NMR : Identify cyclobutyl protons (δ 2.0–3.0 ppm, multiplet) and thiazole C2-amine (δ 8.0–8.5 ppm). Compare with N-butyl analogs (e.g., δ 3.56 ppm for NHCH₂ in N-butylbenzo[d]thiazol-2-amine ).

- Mass Spectrometry : Exact mass (e.g., m/z 190.27 for C₇H₁₀N₂S derivatives) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H⋯N interactions in N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine ).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiazol-2-amine derivatives?

- Anti-Tubercular Assays : Screen against Mycobacterium tuberculosis H37Rv at 6.25–50 µg/mL, monitoring minimum inhibitory concentration (MIC) .

- TLR4 Inhibition : Measure NF-κB activation in HEK293 cells using luciferase reporters (e.g., Tlr4-IN-C34 reduced inflammation at IC₅₀ = 1.2 µM ).

- Antibacterial Tests : Use agar diffusion against S. aureus and E. coli with zones of inhibition ≥15 mm considered active .

Advanced Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Procedure :

Optimize geometry using B3LYP/6-31G(d).

Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., gaps <4 eV suggest high reactivity ).

Simulate IR spectra to correlate with experimental data (e.g., N–H stretches at 3300–3500 cm⁻¹).

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination at C5 of thiazole) .

Q. What crystallographic strategies resolve structural ambiguities in N-substituted thiazol-2-amines?

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEXII CCD diffractometer .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond restraints (e.g., N–H⋯S interactions in monoclinic P2₁ crystals ).

- Hydrogen-Bond Analysis : Classify patterns using graph-set notation (e.g., D(2) motifs in benzo[d]thiazol-2-amines ).

Q. How do substituents on the thiazole ring influence biological activity in structure-activity relationship (SAR) studies?

- Key Findings :

- Electron-Withdrawing Groups (e.g., 4-Cl): Enhance anti-tubercular activity (MIC = 3.12 µg/mL in 4-chlorophenyl analogs ).

- Bulky Substituents (e.g., cyclobutyl): Improve TLR4 binding affinity by filling hydrophobic pockets .

- Method : Synthesize derivatives via Scheme 1 () and correlate logP values (e.g., 2.1–3.5) with cellular permeability .

Q. How can researchers address contradictions between spectroscopic and computational data?

- Case Study : If NMR suggests planar thiazole, but DFT predicts slight puckering:

Validate with X-ray crystallography (e.g., dihedral angles <5° confirm planarity ).

Re-examine solvent effects (e.g., DMSO vs. gas-phase DFT calculations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.